3-(Methoxycarbonyl)hexanedioic acid

Orthogonal protection Regioselective derivatization Differential reactivity

Researchers require a regiochemically pure precursor for dl-sarkomycin synthesis and asymmetric tricarboxylic acid derivatives. Generic diesters or fully deprotected acids fail to enable orthogonal deprotection. This compound solves that gap. - Enables 86% yield oxidative ring-opening to dl-sarkomycin (documented protocol). - Two distinct free carboxylic acids + one methyl ester allows sequential amidation without protecting groups. - Low logP (-0.6) and 101Ų TPSA improve aqueous processability for green chemistry.

Molecular Formula C8H12O6
Molecular Weight 204.18 g/mol
CAS No. 101568-03-0
Cat. No. B3198579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)hexanedioic acid
CAS101568-03-0
Molecular FormulaC8H12O6
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)O)CC(=O)O
InChIInChI=1S/C8H12O6/c1-14-8(13)5(4-7(11)12)2-3-6(9)10/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
InChIKeyHYRSKZDJMIQHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxycarbonyl)hexanedioic Acid: Overview & Key Properties


3-(Methoxycarbonyl)hexanedioic acid (CAS 101568-03-0), also referred to as butane-1,2,4-tricarboxylic acid-2-methyl ester or 3-carbomethoxyadipic acid, is an asymmetric C8 tricarboxylic acid monoester bearing two free carboxylic acid groups and a single methyl ester moiety [1]. The compound is a documented key synthetic precursor to the antitumor antibiotic dl-sarkomycin, accessed via oxidative ring-opening of a cyclohexene carboxylate intermediate [2]. Its computed physicochemical profile includes a molecular weight of 204.18 g/mol, a low predicted logP (XLogP3-AA = -0.6), and a topological polar surface area of 101 Ų, which collectively confer aqueous compatibility and synthetic tractability [1].

3-(Methoxycarbonyl)hexanedioic Acid: Why Substitution Fails


Superficially similar adipic acid derivatives—such as symmetrical dimethyl adipate, the fully deprotected butane-1,2,4-tricarboxylic acid, or the ethyl ester congener—differ in the number, spatial arrangement, and reactivity of their functional groups. The presence of two chemically distinct free carboxyls and a single methyl ester in 3-(Methoxycarbonyl)hexanedioic acid enables orthogonal deprotection and regioselective derivatization strategies that are impossible with symmetrical diesters or the completely deprotected tricarboxylic acid [1]. The methyl ester group also provides a balanced steric profile that influences reaction kinetics and crystallinity relative to bulkier alkyl esters, directly affecting yield and purity in multi-step sequences such as sarkomycin synthesis [2]. These structural (chemoregional) and physicochemical differences mean that generic substitution leads to divergent reaction outcomes, making a like-for-like exchange unfeasible without re-optimizing the entire synthetic route.

3-(Methoxycarbonyl)hexanedioic Acid: Differentiation Evidence


Unique Orthogonal Protection Capability

3-(Methoxycarbonyl)hexanedioic acid possesses two free carboxylic acid groups (H-bond donors) and one methyl ester group (H-bond acceptor only, no donor), giving a hydrogen bond donor count of 2 and acceptor count of 6 [1]. In contrast, the fully deprotected butane-1,2,4-tricarboxylic acid has 3 donors and 6 acceptors, while symmetrical dimethyl adipate has 0 donors and 4 acceptors [1][2]. This difference in donor count directly controls the feasibility of orthogonal protection strategies: only the target compound allows for selective activation of either of the two free acids in the presence of the intact ester.

Orthogonal protection Regioselective derivatization Differential reactivity

Steric Advantage of Methyl Ester

The methoxycarbonyl group in the target compound presents a minimal steric footprint compared to larger alkoxycarbonyl analogs such as the ethyl ester (3-ethoxycarbonylhexanedioic acid). While direct kinetic data for this specific series is not published, the general principle is that smaller alkyl esters exhibit faster nucleophilic acyl substitution and higher crystallinity due to better packing [1]. In the context of the sarkomycin precursor synthesis, the methyl ester route was selected and optimized, implying that the ethyl analog would require re-optimization of reaction time, temperature, and purification protocols.

Steric effect Crystallinity Reaction rate

Validated High-Yield Oxidative Cleavage

A specific preparation of 3-(Methoxycarbonyl)hexanedioic acid has been reported with an isolated yield of 86% from methyl 3-cyclohexene-1-carboxylate using potassium permanganate-mediated oxidative cleavage [1]. This yield is notably higher than typical yields reported for analogous oxidations of other cyclohexene esters (commonly 60–75%) and serves as a benchmark for procurement specifications. The reproducibility of this step is critical for downstream sarkomycin synthesis.

Synthetic yield Oxidative cleavage Reproducibility

3-(Methoxycarbonyl)hexanedioic Acid: Application Scenarios


Synthesis of dl-Sarkomycin

The compound is the direct precursor to alkyl cyclopentanone-3-carboxylates, which are converted in two steps to dl-sarkomycin [2]. Procurements supporting sarkomycin analog programs, mechanism-of-action studies, or cytotoxic screening libraries benefit from the established 86% yield protocol and the proven chemoselectivity of the methyl ester [3].

Trifunctional Building Block for Diversity Synthesis

With two free acids and one ester, this scaffold enables sequential amidation, esterification, or reduction without protecting group manipulation. This is critical for constructing libraries of tricarboxylic acid-derived peptidomimetics, metal-organic frameworks, or dendrimers [1].

Asymmetric Diester/Monoacid for Specialty Polymers

The asymmetric substitution pattern allows regioselective incorporation into polyesters or polyamides, creating materials with tailored thermal and mechanical properties. The low logP (−0.6) and 2 H-bond donors also improve aqueous processability in green chemistry applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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